Broad Pan-CLK/DYRK Inhibition with Minimal Off-Target Kinome Activity
SM08502 (cirtuvivint) distinguishes itself as a potent ATP-competitive inhibitor of all four CLK isoforms (CLK1-4) and all four DYRK isoforms (DYRK1-4). Crucially, its activity is limited to only a minimal number of the remaining CMGC-family kinases and the kinome as a whole, a selectivity profile not observed with comparators like TG003, which potently inhibits CLK1, CLK2, and CLK4 but is inactive against CLK3, or CC-671, which is a potent dual inhibitor of CLK2 and TTK [1].
| Evidence Dimension | Kinase Inhibition Profile |
|---|---|
| Target Compound Data | Pan-inhibitor of CLK1-4 and DYRK1-4; activity against only a minimal number of the remaining kinome. |
| Comparator Or Baseline | TG003: Potent inhibitor of CLK1 (IC50 20 nM), CLK4 (15 nM), and CLK2 (200 nM); inactive against CLK3 . CC-671: Dual inhibitor of CLK2 (IC50 3-6 nM) and TTK (IC50 5 nM) . |
| Quantified Difference | SM08502 inhibits CLK3 (which TG003 does not) and DYRK1-4 (which neither TG003 nor CC-671 target), with a cleaner overall kinome profile. |
| Conditions | Biochemical kinase inhibition assays (ATP-competitive). |
Why This Matters
For procurement, this confirms SM08502 provides a unique, broad-spectrum tool for disrupting CLK/DYRK-driven alternative splicing, offering a biological readout unattainable with narrower-spectrum inhibitors.
- [1] Bossard C, et al. The Pan-Clk/Dyrk Inhibitor Cirtuvivint (SM08502) Exposes Mechanistic Underpinnings of Alternative Splicing As a Therapeutic Vulnerability in Heme Malignancies. Blood. 2021;138(Supplement 1):2950. View Source
